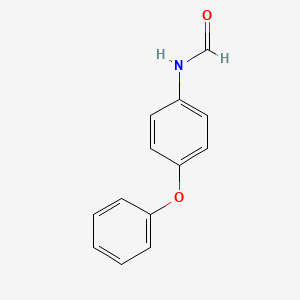

N-(4-Phenoxyphenyl)formamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-phenoxyphenyl)formamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c15-10-14-11-6-8-13(9-7-11)16-12-4-2-1-3-5-12/h1-10H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNAXUEKNOUWSGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40167984 | |

| Record name | N-(4-Phenoxyphenyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40167984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165550-81-2 | |

| Record name | N-(4-Phenoxyphenyl)formamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0165550812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-Phenoxyphenyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40167984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for N 4 Phenoxyphenyl Formamide and Its Congeners

Direct Synthetic Routes to N-(4-Phenoxyphenyl)formamide

The direct synthesis of this compound primarily involves the formylation of 4-phenoxyaniline (B93406). This transformation can be achieved using various formylating agents and reaction conditions, with ongoing research focused on optimizing these processes for higher efficiency and yield.

Formylation Reactions of 4-Phenoxyaniline Precursors

The most common method for synthesizing this compound is the formylation of 4-phenoxyaniline. A variety of reagents can be employed for this purpose. For instance, formic acid can be used directly to formylate 4-ethoxyaniline, a related compound, suggesting a similar approach for 4-phenoxyaniline. thieme-connect.de Another effective method involves the use of formic acid in the presence of an activating agent like triflic anhydride (B1165640) (Tf2O), which facilitates the N-formylation of various aniline (B41778) derivatives under mild conditions. niscpr.res.in

In one documented synthesis, the N-formylation of an aniline nitrogen occurred as a fortuitous side reaction under Vilsmeier-Haack type conditions, which typically involve phosphorus oxychloride and DMF. chemicalbook.com This highlights the possibility of achieving formylation while performing other transformations on the molecule.

Here is an interactive data table summarizing common formylation agents for aniline precursors:

| Formylating Agent | Activating Agent/Conditions | Substrate Example | Reference |

| Formic Acid | None mentioned | 4-ethoxy-3-methoxyaniline | thieme-connect.de |

| Formic Acid | Triflic anhydride (Tf2O), Pyridine | Aniline | niscpr.res.in |

| Phosphorus oxychloride/DMF | Vilsmeier-Haack conditions | 4-phenoxyaniline derivative | chemicalbook.com |

Optimized Reaction Conditions and Catalytic Enhancements in Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of solvent, base, catalyst, and temperature.

For the formylation of anilines using formic acid and triflic anhydride, a screening of solvents and bases identified dichloromethane (B109758) as the optimal solvent and triethylamine (B128534) (Et3N) as the preferred base for ease of purification. niscpr.res.in The use of other solvents like acetonitrile, toluene, or 1,4-dioxane (B91453) resulted in poorer yields. niscpr.res.in

Catalytic approaches have also been developed to enhance the efficiency of N-formylation. A novel solid acid magnetic nanocatalyst has been shown to be effective for the N-formylation of primary aromatic amines. rsc.org Microwave-assisted N-formylation using 2-formyl-1,3-dimethyl-1H-imidazol-3-ium iodide offers an environmentally benign and chemoselective protocol for a wide range of amines. researchgate.net Furthermore, the use of catalysts in acid-amine coupling reactions allows for high conversion rates without the formation of by-products. growingscience.com

The following table outlines optimized conditions for N-formylation reactions:

| Catalyst/Reagent System | Solvent | Base | Temperature | Key Advantage | Reference |

| Triflic anhydride/Formic Acid | Dichloromethane | Triethylamine | 0°C to rt | Mild conditions, good yields | niscpr.res.in |

| Solid Acid Magnetic Nanocatalyst | Not specified | Not specified | Not specified | Efficient for primary aromatic amines | rsc.org |

| 2-formyl-1,3-dimethyl-1H-imidazol-3-ium iodide | Not specified | Not specified | Microwave | Environmentally benign, chemoselective | researchgate.net |

| HATU | N,N-Dimethylformamide (DMF) | N,N-Diisopropylethylamine (DIPEA) | Room Temperature | High conversion for acid-amine coupling | growingscience.com |

Regioselective Functionalization Strategies

The ability to selectively introduce functional groups at specific positions on the this compound scaffold is essential for creating a diverse range of analogs with tailored properties. This includes modifications to both the phenoxyphenyl moiety and the formamide (B127407) nitrogen.

Ortho-, Meta-, and Para-Substitution Methodologies on the Phenoxyphenyl Moiety

Achieving regioselective substitution on the phenoxyphenyl rings requires careful consideration of the directing effects of the existing ether and formamide groups. For instance, in the synthesis of related phenoxyphenyl isoxazoles, a commercially available 4-fluorobenzaldehyde (B137897) was reacted with phenol (B47542) or 4-(benzyloxy)phenol to introduce substituents at the para-position of the phenoxy ring. nih.govsemanticscholar.org

Palladium-catalyzed C-H activation is a powerful tool for directed functionalization. For example, an isoquinoline (B145761) oxide moiety has been used as a directing group to facilitate a second C-H arylation with bromoanisole on a related dibenzothiophene (B1670422) structure. uni-goettingen.de Such strategies could potentially be adapted for the regioselective functionalization of the phenoxyphenyl core.

Functional Group Interconversions on the Formamide Nitrogen

The formamide group itself can serve as a handle for further chemical modifications. For example, formamides can be alkylated. One method involves the use of alkylating agents like diethyl sulfate (B86663) to introduce alkyl groups onto the formamide nitrogen. thieme-connect.de

The formamide can also act as a protecting group for the amine, which can be deprotected under specific conditions. For example, a formyl group on an aniline nitrogen was removed using sodium hydroxide. chemicalbook.com Conversely, the formamide can be converted to other functional groups. For instance, a formamide can be dehydrated to form an isonitrile. organic-chemistry.org Recent research has also demonstrated the catalytic decarbonylation of formamides to generate amines, providing a method for N-deformylation. researchgate.net

Green Chemistry Approaches and Sustainable Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. For the synthesis of formamides, this includes the use of greener solvents, catalysts, and reaction conditions.

One notable green approach is the organocatalytic N-formylation of amines using carbon dioxide (CO2) as a C1 source. rsc.org This method can be performed under both batch and continuous flow conditions. The use of aqueous micelles, such as those formed by TPGS-750-M, provides an environmentally benign medium for the dehydration of formamides to isocyanides, avoiding the use of hazardous organic solvents. uniupo.it

The following table summarizes some green chemistry approaches for formamide synthesis:

| Green Approach | Key Reagents/Conditions | Advantage | Reference |

| Organocatalytic N-formylation | CO2, Trimethoxysilane, Organocatalyst | Utilization of CO2 as a C1 source | rsc.org |

| Dehydration in Aqueous Micelles | TPGS-750-M/H2O, p-TsCl, NaHCO3 | Avoids hazardous organic solvents | uniupo.it |

| Direct Synthesis from CO2 and H2O | Nickel-iron nitride heterostructures | Uses abundant and non-toxic starting materials | acs.org |

Solvent-Free or Environmentally Benign Reaction Systems

Traditional chemical syntheses often rely on large quantities of volatile organic solvents, which pose significant environmental and health risks. Modern synthetic chemistry is increasingly shifting towards solvent-free or environmentally benign reaction systems.

One of the most direct and green approaches for the synthesis of N-aryl formamides, including this compound, is the N-formylation of the corresponding amine (4-phenoxyaniline) using formic acid. Research has demonstrated that this reaction can be carried out efficiently under solvent-free conditions. For instance, a simple and cost-effective procedure involves heating a mixture of the amine and formic acid/ethyl formate (B1220265) at 60°C without any catalyst. researchgate.net This method is applicable to a wide range of aromatic and aliphatic amines, offering moderate to excellent yields. researchgate.net

To further enhance the efficiency of solvent-free N-formylation, various catalysts have been explored. Molecular iodine has been shown to be a low-cost, non-toxic, and environmentally friendly catalyst for this transformation. organic-chemistry.org Under solvent-free conditions, a catalytic amount of iodine (5 mol%) with formic acid at 70°C can produce N-formylated products in high yields. organic-chemistry.org Another effective catalyst is silica (B1680970) sulfuric acid (SSA), which facilitates the N-formylation of anilines with formic acid under solvent-free conditions at 50-60°C, resulting in high yields and short reaction times. scispace.com The reusability of the SSA catalyst has also been demonstrated, adding to the sustainability of the process. scispace.com

Microwave-assisted synthesis represents another powerful technique for promoting chemical reactions under environmentally benign conditions, often leading to shorter reaction times and improved yields. rsc.orgresearchgate.net The application of microwave irradiation to the N-formylation of amines, including derivatives of 4-phenoxyaniline, can significantly accelerate the reaction, reducing the need for harsh conditions and large solvent volumes. nih.gov

| Reaction System | Catalyst | Conditions | Yield (%) | Reference |

| Solvent-Free | None (Formic acid/ethyl formate) | 60°C | 78-97 | researchgate.net |

| Solvent-Free | Molecular Iodine (5 mol%) | 70°C | up to 94 | organic-chemistry.org |

| Solvent-Free | Silica Sulfuric Acid (SSA) | 50-60°C | High | scispace.com |

| Microwave-Assisted | Various | Elevated temperatures | Good to Excellent | rsc.orgnih.gov |

Atom Economy and Efficiency in Synthetic Pathways

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. chemistry-teaching-resources.com A higher atom economy signifies a more sustainable process with less waste generation. The formula for calculating atom economy is:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

Let's consider two hypothetical synthetic pathways to this compound to illustrate the concept of atom economy.

Pathway A: Direct Formylation of 4-Phenoxyaniline

This is the most straightforward route, involving the reaction of 4-phenoxyaniline with formic acid.

C₁₂H₁₁NO + CH₂O₂ → C₁₃H₁₁NO₂ + H₂O

Molecular Weight of this compound (C₁₃H₁₁NO₂) = 213.23 g/mol

Molecular Weight of 4-Phenoxyaniline (C₁₂H₁₁NO) = 185.22 g/mol

Molecular Weight of Formic Acid (CH₂O₂) = 46.03 g/mol

Atom Economy (%) = (213.23 / (185.22 + 46.03)) x 100 = 92.2%

This pathway demonstrates a very high atom economy, as the only byproduct is water.

Pathway B: A Multi-step Synthesis Involving a Protecting Group

Industrial processes are increasingly being evaluated based on their atom economy. For example, the synthesis of the painkiller Ibuprofen was redesigned from a six-step process with a 40.1% atom economy to a more efficient three-step process with a 77.4% atom economy. chemistry-teaching-resources.comkccollege.ac.in This highlights the importance of choosing synthetic routes that maximize the incorporation of starting materials into the final product. Addition and rearrangement reactions are inherently more atom-economical than substitution and elimination reactions, which generate byproducts. chemistry-teaching-resources.com

Stereochemical Control in Chiral this compound Derivatives

The synthesis of chiral molecules with a specific three-dimensional arrangement of atoms is of paramount importance in medicinal chemistry and materials science. Achieving stereochemical control in the synthesis of chiral derivatives of this compound, where a stereocenter is introduced into the molecule, requires the use of asymmetric synthesis strategies.

While specific literature on the enantioselective or diastereoselective synthesis of this compound itself is limited, we can extrapolate from established methods for the asymmetric synthesis of other chiral formamides and related compounds. The primary approaches involve the use of chiral catalysts or chiral auxiliaries.

Chiral Catalysis:

The use of chiral catalysts is a highly efficient method for inducing enantioselectivity. sigmaaldrich.comsigmaaldrich.com These catalysts, often transition metal complexes with chiral ligands or metal-free organocatalysts, create a chiral environment that favors the formation of one enantiomer over the other. sigmaaldrich.comcsic.es

For the asymmetric formylation of a prochiral amine or the kinetic resolution of a racemic amine, several classes of chiral catalysts could be employed:

Chiral Phosphoric Acids: These Brønsted acids have emerged as powerful catalysts for a variety of enantioselective transformations, including reactions involving imines. sigmaaldrich.com

Transition Metal Catalysts with Chiral Ligands: Ligands such as BINAP, DuPhos, and various bisoxazolines (e.g., PyBox) are well-established for inducing high enantioselectivity in a range of reactions catalyzed by metals like rhodium, ruthenium, and palladium. sigmaaldrich.comnih.govsemanticscholar.org

Chiral-at-Metal Catalysts: A more recent development involves catalysts where the chirality originates from the metal center itself, without the need for chiral ligands. nih.govrsc.org These have shown promise in asymmetric photoredox chemistry. nih.gov

| Chiral Catalyst/Ligand Family | Type | Potential Application in Chiral Formamide Synthesis |

| Chiral Phosphoric Acids (e.g., TRIP) | Organocatalyst (Brønsted Acid) | Enantioselective formylation of prochiral amines. |

| BINAP, DuPhos | Chiral Ligands for Transition Metals | Asymmetric hydrogenation or other transformations on a precursor to introduce chirality. |

| PyBox, Bisoxazolines | Chiral Ligands for Transition Metals | Enantioselective reactions such as Heck-Matsuda desymmetrization on a related substrate. nih.govsemanticscholar.org |

| Chiral-at-Metal Complexes (e.g., Iridium, Rhodium) | Transition Metal Catalyst | Asymmetric transformations involving radical intermediates. nih.govrsc.org |

Chiral Auxiliaries:

Another strategy involves covalently attaching a chiral auxiliary to the substrate. The auxiliary directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. This method is often robust and predictable but is less atom-economical due to the need to add and remove the auxiliary.

The diastereoselective synthesis of substituted macrocyclic complexes and other cyclic systems has been achieved by taking advantage of the stereodirecting influence of existing chiral centers or by creating new ones in a controlled manner. chemrxiv.orgresearchgate.netnih.gov These principles could be applied to the synthesis of more complex chiral congeners of this compound.

Advanced Structural Elucidation and Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of N-(4-Phenoxyphenyl)formamide, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments. The presence of distinct aromatic rings and an amide linkage results in a characteristic spectral pattern.

Research has reported the ¹H and ¹³C NMR chemical shifts for this compound, often noting the presence of rotamers due to restricted rotation around the amide C-N bond. rsc.orgrsc.org This phenomenon typically results in the appearance of two distinct sets of signals for the formyl proton and adjacent aromatic protons at room temperature.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound Data is a representative compilation from literature and may vary based on solvent and experimental conditions.

| ¹H NMR (Proton) | Chemical Shift (δ) ppm | ¹³C NMR (Carbon) | Chemical Shift (δ) ppm |

| Formyl-H (CHO) | ~8.3-8.6 (two signals for rotamers) | Carbonyl (C=O) | ~159-163 |

| Amide-H (NH) | ~8.2-9.1 (broad signals) | C-N (Ar) | ~153-157 |

| Aromatic-H | ~6.9-7.6 | C-O (Ar) | ~132 |

| Aromatic-C | ~118-130 |

Elucidation of Conformational Dynamics via Variable Temperature NMR

The amide bond in this compound possesses significant double-bond character, leading to restricted rotation around the C–N bond. This gives rise to two planar conformers, often referred to as E and Z rotamers, which can interconvert. At room temperature, this interconversion may be slow on the NMR timescale, resulting in the observation of separate signals for each rotamer. rsc.orgrsc.org

Variable Temperature (VT) NMR spectroscopy is a powerful technique used to study such dynamic processes. acs.orgacs.org By acquiring NMR spectra at different temperatures, the kinetics of the rotational isomerism can be investigated.

At low temperatures, the rate of interconversion decreases, and sharp, distinct peaks for both the E and Z conformers are typically observed.

As the temperature increases, the rate of rotation around the amide bond accelerates. The separate signals for the rotamers broaden and move closer together.

At the coalescence temperature (Tc), the exchange rate becomes too fast for the NMR spectrometer to resolve the individual conformers, and the two peaks merge into a single broad signal. acs.org

Above the coalescence temperature, the rapid interconversion leads to the observation of a single, time-averaged, sharp signal.

By analyzing the spectra at the coalescence temperature, the free energy of activation (ΔG‡) for the rotational barrier can be calculated, providing quantitative insight into the conformational stability of the amide bond. st-andrews.ac.uk For N-aryl amides, this barrier is a critical parameter influencing their chemical behavior and biological interactions. nih.gov

While one-dimensional NMR provides essential information, complex molecules like this compound benefit from two-dimensional (2D) NMR experiments for unambiguous assignment of all proton and carbon signals. sciencechina.cnsrce.hr

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other. For this compound, COSY spectra would reveal correlations between adjacent protons within the two aromatic rings, helping to differentiate the spin systems of the phenoxy group and the formanilide (B94145) moiety.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would map each proton signal to its attached carbon, allowing for the definitive assignment of the carbon signals in the complex aromatic region of the ¹³C NMR spectrum. sciencechina.cn

Together, these 2D NMR techniques provide a comprehensive and definitive structural map of the molecule, confirming the atomic connectivity and resolving any ambiguities from the 1D spectra. redalyc.org

Vibrational and Electronic Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The resulting spectrum provides a molecular fingerprint, with specific peaks corresponding to particular functional groups. For this compound, the key characteristic bands are associated with the amide linkage and the diphenyl ether structure. researchgate.netiosrjournals.org

Table 2: Characteristic FT-IR Absorption Bands for this compound Frequencies are approximate and can vary based on the sample state (solid/liquid) and measurement technique.

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) | Description |

| N-H Stretch | Secondary Amide | 3150-3300 | Typically a sharp to moderately broad peak. Its position is sensitive to hydrogen bonding. open.ac.uk |

| C-H Stretch (Aromatic) | Aryl C-H | 3000-3100 | Sharp peaks characteristic of sp² C-H bonds. |

| C=O Stretch (Amide I) | Formamide (B127407) | 1670-1700 | A very strong and sharp absorption, characteristic of the amide carbonyl group. researchgate.netopen.ac.uk |

| N-H Bend (Amide II) | Secondary Amide | 1510-1550 | A strong band resulting from a coupling of N-H bending and C-N stretching vibrations. |

| C-O-C Asymmetric Stretch | Aryl Ether | 1200-1250 | A strong, characteristic absorption for the diaryl ether linkage. |

The precise positions of the N-H and C=O stretching bands can provide information about intermolecular interactions, such as hydrogen bonding, which is common in the solid state of amides. researchgate.net

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. msu.edu The spectrum is determined by the molecule's chromophores—the parts of the molecule that absorb light. In this compound, the primary chromophores are the two phenyl rings and the formamide group.

The presence of conjugated π-systems in the aromatic rings gives rise to characteristic electronic transitions. du.edu.eg The expected absorptions for this compound would primarily be due to:

π → π transitions:* These high-energy transitions occur within the aromatic rings. The conjugation between the phenyl ring and the nitrogen lone pair, as well as the ether oxygen, influences the energy and intensity of these absorptions. researchgate.net

n → π transitions:* These transitions involve the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to an anti-bonding π* orbital. These are typically lower in intensity compared to π → π* transitions.

For diphenyl ether, characteristic absorption maxima are observed in the UV region. nist.gov The addition of the formamide group to one of the rings modifies the electronic structure, potentially causing a shift in the absorption maxima (either a bathochromic/red shift or a hypsochromic/blue shift) depending on the electronic interplay between the groups. Studies on similar N-aryl amides and substituted phenols show absorption bands in the UV region, which are assigned to these types of electronic transitions. researchgate.netsapub.org

Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Mass spectrometry is a destructive analytical technique that ionizes a molecule and then separates the resulting ions based on their mass-to-charge ratio (m/z). The fragmentation pattern provides valuable information about the molecule's structure and molecular weight. wikipedia.org

For this compound (Molecular Weight: 213.23 g/mol ), the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak [M]⁺• at m/z 213. The subsequent fragmentation would likely proceed through several characteristic pathways common to formanilides and diphenyl ethers. jst.go.jp

Key expected fragmentation pathways include:

Loss of the formyl radical: Cleavage of the C-N bond can lead to the loss of a formyl radical (•CHO, 29 Da), resulting in a fragment ion corresponding to 4-phenoxyaniline (B93406) at m/z 184.

Loss of carbon monoxide: A common fragmentation for formanilides is the loss of carbon monoxide (CO, 28 Da) from the molecular ion to give a fragment at m/z 185. jst.go.jpnist.gov

Cleavage of the ether bond: The C-O ether linkage can cleave, leading to fragments corresponding to a phenoxy radical (m/z 93) or a phenoxy cation (m/z 93), and a formanilido radical or cation.

Further fragmentation of the aromatic rings: Subsequent fragmentation can involve the loss of small molecules like HCN from the nitrogen-containing ring.

X-ray Crystallography for Solid-State Structural Determination

The determination of the precise three-dimensional arrangement of atoms and molecules in a crystalline solid is accomplished through single-crystal X-ray crystallography. This powerful analytical technique would be essential to confirm the molecular geometry, including bond lengths, bond angles, and torsion angles of this compound. Such data would provide unequivocal evidence of the compound's conformation in the solid state, particularly the dihedral angle between the two phenyl rings of the phenoxy group and the orientation of the formamide plane relative to the phenyl ring to which it is attached. However, without experimental data, any discussion of these parameters remains speculative.

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

In the absence of a determined crystal structure, the nature of the intermolecular interactions that govern the packing of this compound molecules in a crystal lattice can only be hypothesized. Typically, formamide derivatives are capable of forming robust hydrogen bonds via the N-H group (as a donor) and the carbonyl oxygen (as an acceptor). It would be anticipated that N-H···O=C hydrogen bonds would be a primary and influential interaction in the crystal packing of this compound, likely leading to the formation of common supramolecular synthons such as chains or dimers.

Polymorphism and Crystal Packing Phenomena

Polymorphism, the ability of a compound to crystallize in multiple distinct crystal structures with different molecular arrangements, is a common phenomenon in organic molecules, particularly those involving flexible moieties and hydrogen bonding capabilities like this compound. The flexibility of the ether linkage and the potential for different hydrogen-bonding motifs could theoretically give rise to various polymorphic forms, each exhibiting unique physical properties.

The study of polymorphism is critical for understanding the stability, solubility, and other material properties of a compound. However, without any reported crystal structures, it is impossible to know if this compound exhibits polymorphism or to analyze the specific packing arrangements and energetic relationships between hypothetical polymorphs.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations provide a foundational understanding of a molecule's electronic properties and energetics.

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. psu.edunih.gov A DFT study of N-(4-Phenoxyphenyl)formamide would involve calculating key electronic descriptors to predict its reactivity and stability. acs.orgrsc.org These calculations can be performed using various functionals and basis sets, such as B3LYP/6-31G(d,p), to achieve a balance between accuracy and computational cost. ccspublishing.org.cn

Key parameters that would be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. Furthermore, molecular electrostatic potential (MESP) maps can visualize the charge distribution and identify electrophilic and nucleophilic sites, offering insights into intermolecular interactions. acs.org

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Predicts chemical reactivity and stability |

| Dipole Moment | 3.5 D | Measures the polarity of the molecule |

| Ionization Potential | 7.0 eV | Energy required to remove an electron |

| Electron Affinity | 1.0 eV | Energy released upon gaining an electron |

This table is illustrative and presents hypothetical data that would be generated from DFT calculations.

The flexibility of this compound, particularly the rotation around the ether linkage and the amide bond, gives rise to multiple conformers. A thorough conformational analysis is essential to identify the most stable, low-energy conformations that are likely to be populated at room temperature. ethz.ch

Potential energy surface (PES) scans can be performed by systematically rotating specific dihedral angles, such as the C-O-C-C and the C-N-C=O torsions. ccspublishing.org.cn These scans, followed by geometry optimization of the identified minima, would reveal the relative energies of different conformers. The results can be visualized as an energy landscape, highlighting the transition states and energy barriers between different conformations. Such studies have been conducted on similar flexible molecules to understand their structural preferences. ethz.ch

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C-O-C-C) | Dihedral Angle (C-N-C=O) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | 30° | 180° (trans) | 0.00 |

| 2 | -30° | 180° (trans) | 0.15 |

| 3 | 150° | 180° (trans) | 1.20 |

| 4 | 30° | 0° (cis) | 3.50 |

This table is illustrative and presents hypothetical data that would be generated from conformational analysis.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations can model the dynamic behavior of this compound in various environments, such as in solution or interacting with a biological target. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of atoms change over time. researchgate.net

An MD simulation of this compound in a water box, for instance, would reveal its solvation properties, including the formation of hydrogen bonds between the formamide (B127407) group and water molecules. Furthermore, if a potential biological target is known, MD simulations of the ligand-protein complex can assess the stability of the binding mode and identify key intermolecular interactions. mdpi.com

Predictive Modeling and Chemoinformatics

Predictive modeling and chemoinformatics approaches leverage existing data to predict the properties and activities of new or uncharacterized molecules.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. mst.dk If a set of this compound analogues with measured biological activity were available, a QSAR model could be developed. nih.govmdpi.com

The process involves calculating a variety of molecular descriptors (e.g., topological, electronic, steric) for each compound and then using statistical methods, such as multiple linear regression (MLR) or machine learning algorithms like random forest (RF), to build a predictive model. frontiersin.orgimist.ma A robust QSAR model could then be used to predict the activity of novel, unsynthesized derivatives of this compound, guiding the design of more potent compounds. nih.gov

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. researchgate.netnih.gov If this compound were identified as a hit compound from a high-throughput screen, its structure could be used as a starting point for ligand-based virtual screening. amazonaws.commdpi.com

In this approach, a database of compounds would be searched for molecules with similar structural or physicochemical properties to this compound. This can be done using 2D fingerprint similarity or 3D shape-based methods. The identified hits would then be prioritized for experimental testing, accelerating the discovery of new lead compounds. nih.govfabad.org.tr

Research on Derivatives of N 4 Phenoxyphenyl Formamide As Functional Scaffolds

Design Principles for Novel Derivatives and Structural Modifications

The design of novel derivatives based on the N-(4-phenoxyphenyl)formamide scaffold is guided by established principles of medicinal chemistry, primarily focusing on structure-activity relationships (SAR). The overarching goal is to create molecules with enhanced potency, selectivity, and favorable physicochemical properties. samipubco.com A key strategy involves modifying the structure to alter its lipophilic, electronic, and steric characteristics, which in turn influences how the molecule interacts with biological targets. samipubco.com

Design principles for new derivatives often include:

Substitution on the Phenoxyphenyl Rings: Introducing various substituents onto one or both phenyl rings of the phenoxyphenyl group can modulate the molecule's electronic environment and steric bulk. This can affect binding affinity to target proteins and cellular penetration. samipubco.comsmolecule.com

Bioisosteric Replacement: Replacing parts of the scaffold with other chemical groups that have similar physical or chemical properties (bioisosteres) can lead to improved activity or reduced side effects.

Scaffold Hopping: Utilizing the core phenoxyphenyl structure as a starting point and building entirely new heterocyclic systems around it, as seen in the synthesis of various biologically active compounds like pyrazolopyrimidines. nih.govrsc.org

These design strategies are often supported by computational tools, such as molecular docking, to predict how newly designed derivatives might bind to specific protein targets, thereby guiding synthetic efforts. nih.govresearchgate.net

Phenoxyphenyl Substituted Derivatives

Modifications to the phenoxyphenyl portion of the scaffold are a primary avenue for creating diverse chemical libraries. The biphenyl (B1667301) ether moiety provides significant steric bulk and opportunities for hydrophobic interactions, which can be fine-tuned through substitution. smolecule.com

Substituents on the phenyl rings of the phenoxyphenyl group play a critical role in defining the molecule's electronic and steric nature. These properties are fundamental to its reactivity and its ability to interact with biological targets. samipubco.comsmolecule.com

Electronic Effects: The electronic nature of a substituent determines its ability to donate or withdraw electron density from the aromatic system. This can be a combination of inductive effects (through the sigma bonds) and resonance effects (through the pi system).

Electron-donating groups (EDGs) , such as alkoxy (e.g., -OCH3) or amino (-NH2) groups, increase the electron density of the phenyl rings. This can enhance interactions with electron-deficient areas of a target protein. smolecule.com

Electron-withdrawing groups (EWGs) , such as halogens (-Cl, -F), nitro (-NO2), or cyano (-CN) groups, decrease the electron density. smolecule.comjocpr.com This alteration can be crucial for activity; for instance, in some chalcone (B49325) series, the presence of EWGs was found to increase anti-inflammatory activity. jocpr.com

The interplay between these effects is complex. For example, a halogen substituent is electron-withdrawing inductively but can have more nuanced resonance effects. In the development of N-(2-(o-tolyl)-1,2,3,4-tetrahydroquinoline-4-yl)formamide derivatives, halogenated substituents at the C-6 position showed higher inhibitory percentages compared to those with electron-donating groups, possibly by enhancing cellular penetration. researchgate.net

| Substituent Type | Example Groups | Primary Electronic Effect | Common Steric Influence | Potential Impact on Activity |

|---|---|---|---|---|

| Electron-Donating | -OCH3, -NH2, -OH | Increases electron density (activating) | Varies from small to medium | Can enhance binding to electron-poor targets. smolecule.com |

| Electron-Withdrawing (Halogens) | -F, -Cl, -Br | Decreases electron density (deactivating) | Relatively small to medium | Can improve membrane permeability and binding affinity. researchgate.netjocpr.com |

| Electron-Withdrawing (Strong) | -NO2, -CN, -CF3 | Strongly decreases electron density (deactivating) | Medium to large | Significantly alters electronic properties for targeted interactions. smolecule.comnih.gov |

| Alkyl Groups | -CH3, -C(CH3)3 | Weakly electron-donating | Increases with size | Can enhance hydrophobic interactions. samipubco.com |

The synthesis of novel derivatives often begins with a precursor already containing the phenoxyphenyl moiety, such as 4-phenoxyacetophenone or 4-phenoxybenzaldehyde. researchgate.net For example, a series of aryl chalcones were synthesized from 4-phenoxyacetophenone and various substituted benzaldehydes through a Claisen-Schmidt condensation. researchgate.net

A more complex example involves the multi-step synthesis of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives, where the phenoxyphenyl group is a key structural component. nih.govrsc.org The synthesis starts with 4,6-dichloropyrimidine-5-carboxylic acid, which is converted to its acid chloride. This intermediate then undergoes a Friedel-Crafts acylation with diphenyl ether (phenoxybenzene) to install the phenoxyphenyl group, yielding a ketone derivative. nih.govrsc.org This product is then taken through several further steps, including ring formation with hydrazine (B178648) and subsequent functionalization, to produce the final complex derivatives. nih.govrsc.org

The characterization of these newly synthesized compounds is crucial to confirm their structure and purity. A combination of spectroscopic techniques is typically employed:

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule.

Infrared (IR) Spectroscopy: IR analysis helps identify the presence of key functional groups, such as C=O (carbonyl), N-H (amine/amide), and C-O (ether) bonds.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the compound.

Elemental Analysis: This technique determines the percentage composition of elements (C, H, N) in the compound, providing further evidence of its purity and empirical formula. researchgate.netmdpi.com

| Derivative Class | Starting Material with Phenoxyphenyl Moiety | Key Reaction Type | Characterization Methods | Reference |

|---|---|---|---|---|

| Styryl 4-phenoxyphenyl ketones (Chalcones) | 4-Phenoxyacetophenone | Claisen-Schmidt Condensation | UV, IR, NMR | researchgate.net |

| 4-Aminopyrazolo[3,4-d]pyrimidines | Diphenyl ether (Phenoxybenzene) | Friedel-Crafts Acylation | 1H NMR, 13C NMR, IR, HRMS | nih.govrsc.org |

| 2-(4-Phenoxyphenyl)-1H-indene-1,3(2H)-dione | 4-Phenoxybenzaldehyde | Condensation Reaction | Not specified | |

| Substituted Phthalocyanines | 4-(4-(1-(4-phenoxyphenyl)-1-phenylethyl)phenoxy)phthalonitrile | Cyclotetramerization | FTIR, UV/vis, NMR, Elemental Analysis | researchgate.net |

Formamide (B127407) Moiety Modifications

The formamide group (-NHCHO) is a critical functional handle in the this compound scaffold. It can be chemically transformed to generate a wide range of other amide derivatives, thereby influencing the compound's biological activity. rug.nl

The formamide functionality can serve as a synthetic precursor to more complex amides. A common modification is the N-acylation reaction, where the hydrogen atom of the formyl group is conceptually replaced by a larger acyl group (R-C=O). In practice, this is often achieved by starting with the corresponding amine (4-phenoxyaniline) and reacting it with a variety of carboxylic acids or their activated derivatives (like acid chlorides).

For instance, in the synthesis of a library of pyrazolopyrimidine derivatives, a core amine intermediate was coupled with various carboxylic acids to form the final amide products. nih.govrsc.org This amide bond formation is a cornerstone of medicinal chemistry and can be facilitated by various coupling reagents. Common reagents and conditions include:

TBTU/HBTU: 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylammonium tetrafluoroborate (B81430) (TBTU) and N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU) are highly efficient coupling reagents used in the presence of a mild base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA). nih.govrsc.org

Formic Acid: Direct N-formylation of amines using formic acid is a straightforward way to produce formamides. beilstein-journals.orgresearchgate.net In some cases, this reaction can be heated to drive the synthesis of heteroannulated pyrimidones, where formamide acts as a C1 source. beilstein-journals.org

The synthesis of N-benzyl-N-(4-phenoxyphenyl)benzenesulfonamide derivatives also relies on modifying the nitrogen atom, in this case creating a sulfonamide, which is a common amide isostere in drug design. nih.gov

Replacing the small formyl group with larger or more functionally diverse substituents can have a profound impact on a compound's biological activity. This is a direct application of SAR, where changes in the amide group modulate interactions with a biological target.

Steric and Electronic Changes: Substituting the formyl hydrogen with a larger group, such as a phenyl or substituted benzyl (B1604629) group, significantly increases the steric bulk around the amide nitrogen. This can force the molecule into a different binding pose within a receptor or enzyme active site. nih.gov

Hydrogen Bonding: The formamide group has one hydrogen bond donor (N-H) and one acceptor (C=O). Converting it to a secondary amide (R-CO-NHR') maintains this pattern, but changing the 'R' group can influence the electronic character of the amide and the strength of these bonds.

Modulation of Activity: In the development of nonsteroidal glucocorticoid receptor (GR) modulators based on a N-(4-phenoxyphenyl)benzenesulfonamide scaffold, different substituents on an attached phenyl ring led to vastly different activity profiles. A 4-cyano derivative was a potent GR antagonist, while a 4-amino derivative exhibited a different activity (transrepression). nih.gov Computational docking suggested these derivatives bind to the GR ligand-binding pocket in different ways, highlighting how small changes can alter the mode of action. nih.gov Similarly, in a series of tetrahydroquinoline derivatives, the presence of a formamide group was part of a scaffold where other substitutions (e.g., halogens) were found to be critical for antibacterial activity against DNA gyrase. researchgate.net

These findings demonstrate that the amide portion of the scaffold is not merely a linker but an active participant in molecular recognition, and its modification is a powerful tool for tuning the functional properties of the resulting derivatives.

Integration into Heterocyclic Systems

The this compound scaffold serves as a valuable starting point for the synthesis of complex heterocyclic systems. Its inherent structural features can be elaborated upon to construct various fused and substituted ring systems, leading to compounds with diverse biological and material properties. Researchers have successfully integrated this phenoxyphenyl motif into several important heterocyclic classes, including pyrazolopyrimidines, triazoles, and sulfonamides.

Pyrazolopyrimidine Derivatives and Their Synthetic Routes

Pyrazolopyrimidines are a class of bicyclic heteroaromatic compounds that are of significant interest in medicinal chemistry due to their wide range of biological activities, including antitumor and kinase inhibitory effects. nih.gov The phenoxyphenyl moiety has been incorporated into the pyrazolopyrimidine skeleton to create novel derivatives with potential therapeutic applications.

A key intermediate for many of these syntheses is 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine. One synthetic pathway to this intermediate begins with p-phenoxybenzoic acid. This starting material is condensed with malononitrile (B47326), followed by methylation and subsequent condensation with hydrazine hydrate (B1144303) to form the pyrazole (B372694) ring. The final step involves condensation with formamide to yield the target pyrazolopyrimidine core. google.com

An alternative and more recent method avoids potentially hazardous reagents. This process involves a one-pot reaction condensing malononitrile and triethyl orthoformate, which then reacts with hydrazine hydrate to produce 5-amino-4-cyanopyrazole. This intermediate undergoes condensation with formamide to yield 4-amino-1H-pyrazolo[3,4-d]pyrimidine. This core is then brominated and subsequently coupled with a trimethyl-p-phenoxyphenyl tin compound via a Stille reaction, catalyzed by palladium, to obtain 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine. google.com

Once formed, this central scaffold can be further modified. For example, derivatives have been prepared by reacting the core with various reagents to add substituents at different positions, leading to compounds with Bruton's tyrosine kinase (BTK) and histone deacetylase (HDAC) inhibitory activity. google.com Other synthetic strategies have started from different precursors, such as 4,6-dichloropyrimidine-5-carboxylic acid, to build the desired phenoxyphenyl-substituted pyrazolopyrimidine ring system. rsc.org

Table 1: Synthetic Routes to Phenoxyphenyl Pyrazolopyrimidine Derivatives

| Starting Material | Key Steps | Intermediate | Final Product Class | Ref |

|---|---|---|---|---|

| p-Phenoxybenzoic acid | Condensation with malononitrile, methylation, condensation with hydrazine hydrate, condensation with formamide | 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine | Pyrazolopyrimidines | google.com |

| Malononitrile | One-pot reaction with triethyl orthoformate and hydrazine hydrate, formamide condensation, bromination, Stille coupling | 4-amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidine | Pyrazolopyrimidines | google.com |

Triazole Derivatives and Related Ring Systems

Triazoles are another important class of nitrogen-containing heterocycles known for their diverse pharmacological properties, including antifungal, anti-inflammatory, and anticonvulsant activities. tandfonline.comnih.gov The incorporation of the phenoxyphenyl group into triazole systems has been explored to develop new functional molecules.

The synthesis of phenoxyphenyl-substituted triazoles can be achieved through various routes. For instance, 1,2,3-triazole derivatives can be synthesized from an azide (B81097) precursor. In one example, an N-(4-azidophenyl)sulfonamide derivative was reacted with acetylacetone (B45752) in the presence of sodium ethoxide to yield a substituted 1H-1,2,3-triazole. tsijournals.com The V-shaped N-(4-phenoxyphenyl)triazole derivatives have also been synthesized, with the two rings of the phenoxy group being inclined to each other. researchgate.net

Furthermore, phenoxy-phenyl-substituted 1,2,4-triazole (B32235) derivatives have been investigated for their potential use as fungicides in crop protection. google.com The synthesis of these compounds often involves multi-step sequences, starting from appropriately substituted phenoxy-aniline or phenoxy-phenol precursors, which are then elaborated to construct the triazole ring. The versatility of the triazole scaffold allows for a wide range of substitutions, which is crucial for tuning the biological activity of the final compounds. tandfonline.com

Sulfonamide Derivatives and Structural Variations

The sulfonamide functional group is a key component in a number of therapeutic agents. When combined with the phenoxyphenyl moiety, it forms the N-(4-phenoxyphenyl)sulfonamide scaffold, which has been identified as a promising framework for developing novel biologically active compounds.

A significant body of research has focused on the synthesis and evaluation of N-(4-phenoxyphenyl)benzenesulfonamide derivatives as nonsteroidal progesterone (B1679170) receptor (PR) antagonists. nih.govnih.gov The general synthesis of these compounds involves the reaction of 4-phenoxyaniline (B93406) with a substituted benzenesulfonyl chloride in a suitable solvent like pyridine. This straightforward approach allows for the introduction of a wide variety of substituents onto the benzenesulfonyl ring, enabling detailed structure-activity relationship studies. nih.gov

Structural variations are not limited to the sulfonyl portion of the molecule. Modifications of the phenoxyphenyl group have also been explored. For example, derivatives of N-(2-phenoxyphenyl)methanesulfonamide have been synthesized, showcasing the flexibility of the core structure. researchgate.net Advanced synthetic methodologies, such as using solid supports or microwave assistance, have been employed to improve the efficiency of sulfonamide derivative synthesis. scielo.br

Structure-Activity Relationship (SAR) Studies on Derivative Series

Structure-activity relationship (SAR) studies are crucial for optimizing the performance of derivatives based on the this compound scaffold. By systematically altering different parts of the molecule and evaluating the resulting changes in biological activity or material properties, researchers can identify key structural features and understand the effects of various substituents.

Identification of Key Pharmacophoric Features

SAR studies have successfully identified several key pharmacophoric features within derivatives of this compound that are essential for their biological activity.

The N-(4-phenoxyphenyl)benzenesulfonamide Scaffold: For progesterone receptor (PR) antagonism, the entire N-(4-phenoxyphenyl)benzenesulfonamide structure has been identified as a promising scaffold. nih.gov The benzenesulfonyl moiety, in particular, was found to be important for the antagonistic activity. nih.gov

The 4-Phenoxyphenyl Core: In a series of isoxazole (B147169) derivatives designed as acetyl-CoA carboxylase (ACC) inhibitors, the 4-phenoxy-phenyl group was a central feature of the identified lead compounds. nih.gov Similarly, in a study of quinoline (B57606) derivatives, the 4-phenoxyquinoline core was fundamental for potent and selective inhibition of the platelet-derived growth factor receptor (PDGFr) tyrosine kinase. nih.gov

Formylamino and Hydroxy Groups: The formylamino and hydroxy groups present in some derivatives are considered common features in bioactive molecules and are thought to contribute to their biological interactions. lookchem.com

Pi-Pi Stacking Interactions: The phenoxy ring can participate in pi-pi stacking interactions with amino acid residues in protein binding sites, which can enhance the pharmacophoric effect of the molecule. researchgate.net

Positional and Substituent Effects on Biological or Material Performance

The position and nature of substituents on the this compound core and its derivatives have a profound impact on their performance.

Substituents on the Benzenesulfonyl Ring: In the N-(4-phenoxyphenyl)benzenesulfonamide series of PR antagonists, substitution at the 3-position of the benzenesulfonyl ring was shown to enhance activity. For example, derivatives with a 3-chloro or 3-trifluoromethyl group were more potent than the unsubstituted parent compound. nih.govnih.gov Conversely, introducing a 3-methoxy group at the same position led to a decrease in potency. nih.gov

Substituents on the Phenoxy Group: For 4-phenoxyquinoline derivatives, substitutions at the 4-position of the phenoxy group were critical. The introduction of benzoyl and benzamide (B126) groups at this position resulted in potent and selective inhibitors of PDGFr tyrosine kinase. nih.gov In a series of phenoxy chalcones, the presence of 4-methoxy and 3,4-dimethoxy groups on the phenyl ring led to significant anticonvulsant activity. jocpr.com

Halogenation: In a study of tetrahydroquinoline derivatives, it was observed that halogenated substituents (e.g., F, Cl, I) at the C-6 position resulted in higher inhibitory activity compared to electron-donating groups like methyl (-Me) or methoxy (B1213986) (-OMe). researchgate.net

Nature of the N-Phenyl Group: The importance of the N-(4-phenoxyphenyl) group itself was highlighted in the development of PR antagonists. When compared to simpler N-phenyl (aniline) or N-tolyl (toluidine) derivatives, the N-(4-phenoxyphenyl) compounds exhibited significantly higher activity, underscoring the favorable contribution of the phenoxy substituent. nih.gov

Table 2: Summary of Substituent Effects on Biological Activity

| Derivative Class | Scaffold Position | Favorable Substituents | Effect | Ref |

|---|---|---|---|---|

| N-(4-Phenoxyphenyl)benzenesulfonamides | 3-position of benzenesulfonyl ring | -Cl, -CF₃ | Increased PR antagonistic activity | nih.govnih.gov |

| N-(4-Phenoxyphenyl)benzenesulfonamides | 3-position of benzenesulfonyl ring | -OCH₃ | Decreased PR antagonistic activity | nih.gov |

| 4-Phenoxyquinoline Derivatives | 4-position of phenoxy group | Benzoyl, Benzamide | Potent and selective PDGFr kinase inhibition | nih.gov |

| Phenoxy Chalcones | Phenyl ring (Ring A) | 4-Methoxy, 3,4-Dimethoxy | Significant anticonvulsant activity | jocpr.com |

Functional Applications in Advanced Research Domains

Biochemical and Cellular Mechanistic Investigations (In Vitro Focus)

Derivatives of N-(4-phenoxyphenyl)formamide have been instrumental in probing various biological processes at the cellular and molecular level. These compounds have been synthesized and evaluated for their potential to interact with specific biological targets and modulate cellular pathways, providing valuable insights into disease mechanisms and potential therapeutic interventions.

Enzyme Inhibition Studies

The phenoxyphenylamide core is a key feature in several classes of enzyme inhibitors. Although direct studies on this compound are not extensively documented, its structural analogs have shown potent inhibitory activity against various enzymes. For instance, derivatives of 4-(3-hydroxyphenylamino)pyrrolo[2,1-f] doi.orgscilit.comnih.govtriazine, which incorporate a related structural motif, have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinase, an important target in angiogenesis. nih.gov Similarly, novel pyrimidin-2-amine derivatives have been developed as highly potent Polo-like kinase 4 (PLK4) inhibitors, with IC50 values in the nanomolar range. mdpi.com Another study identified pyrrolopyrimidine and pyrrolopyridine derivatives as effective inhibitors of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1), an enzyme implicated in cancer immunotherapy. beilstein-journals.org These findings highlight the potential of the broader chemical space around the this compound scaffold in the design of specific enzyme inhibitors.

Receptor Ligand Binding and Modulation Studies

The interaction of this compound derivatives with cellular receptors is a growing area of research. A series of N-substituted acetamide (B32628) derivatives, including compounds with a phenoxyacetamide structure, have been identified as novel and potent antagonists for the P2Y14 receptor (P2Y14R), a G-protein coupled receptor involved in inflammatory diseases. nih.gov One of the most potent antagonists identified was N-(1H-benzo[d]imidazol-6-yl)-2-(4-bromophenoxy)acetamide, with an IC50 of 0.6 nM. nih.gov This suggests that the phenoxyacetamide moiety, closely related to phenoxyphenylformamide, is a key pharmacophore for P2Y14R antagonism. Furthermore, while not directly related to this compound, the broader class of RF-amide neuropeptides, characterized by a C-terminal Arg-Phe-NH2 motif, are endogenous ligands for a family of G-protein coupled receptors, underscoring the importance of the amide linkage in receptor recognition. nih.govnih.gov

Cellular Pathway Perturbation Analysis

Derivatives of this compound have been shown to perturb cellular pathways, leading to outcomes such as apoptosis and cell cycle modulation. A novel series of 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives were found to induce apoptosis in cancer cells. nih.gov The most potent of these compounds was shown to significantly inhibit colon cancer growth in vivo through the induction of both apoptosis and necrosis. nih.gov In another study, N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide, an acetamide derivative, was found to inhibit the proliferation of nasopharyngeal carcinoma cells by causing an accumulation of cells in the S phase of the cell cycle in a time- and concentration-dependent manner. nih.gov Similarly, the synthetic retinoid N-(4-hydroxyphenyl)retinamide has been shown to induce G0/G1 arrest and apoptosis in malignant T-cell lines. nih.gov In human prostate adenocarcinoma PC3 cells, this compound was found to block the cell cycle transition from G1 to S phase. nih.gov

In Vitro Antimicrobial Activity Mechanisms

The this compound scaffold is present in a number of derivatives that exhibit in vitro antimicrobial activity. A study on N-aryl-4-phenyl-3-(4-phenoxyphenyl)butanamides revealed that these compounds possess fungicidal activities against a range of plant pathogenic fungi, including Pyricularia oryzae, Puccinia recondita, and Erysiphe graminis. umich.edu The mechanism of action for many antifungal agents involves the disruption of the fungal cell membrane or the inhibition of key enzymes in ergosterol (B1671047) biosynthesis. uantwerpen.be

In the realm of antibacterial research, a derivative, N-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, was identified as a potent antitubercular agent with a Minimum Inhibitory Concentration (MIC90) value of 0.488 µM against a reporter strain of Mycobacterium tuberculosis. mdpi.comnih.gov The mechanism of action for some antibacterial pyrimidine (B1678525) derivatives has been attributed to the inhibition of FtsZ polymerization, a key protein in bacterial cell division, leading to a bactericidal effect. nih.govnih.govresearchgate.net Furthermore, a series of N-phenylacetamide derivatives containing a 4-arylthiazole moiety were synthesized and showed promising antibacterial activity against Xanthomonas species. One of these compounds was found to cause cell membrane rupture in Xanthomonas oryzae pv. oryzae. nih.gov

In Vitro Antimicrobial Activity of this compound Derivatives

| Compound Derivative | Microorganism | Activity Metric | Observed Value | Reference |

|---|---|---|---|---|

| N-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | Mycobacterium tuberculosis (GFP reporter strain) | MIC90 | 0.488 µM | mdpi.comnih.gov |

| N-aryl-4-phenyl-3-(4-phenoxyphenyl)butanamides | Pyricularia oryzae | Fungicidal Activity | Good to excellent | umich.edu |

| N-aryl-4-phenyl-3-(4-phenoxyphenyl)butanamides | Puccinia recondita | Fungicidal Activity | Good to excellent | umich.edu |

| N-aryl-4-phenyl-3-(4-phenoxyphenyl)butanamides | Erysiphe graminis | Fungicidal Activity | Good to excellent | umich.edu |

| Thiophenyl-pyrimidine derivative | Methicillin-resistant Staphylococcus aureus (MRSA) | Antibacterial Activity | Potent | nih.govnih.gov |

| N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide | Xanthomonas oryzae pv. oryzae | EC50 | 156.7 µM | nih.gov |

In Vitro Anticancer Activity Mechanisms

A significant body of research has focused on the in vitro anticancer activity of this compound derivatives. These compounds have demonstrated growth inhibitory effects across a wide range of human cancer cell lines.

A novel series of 4-aminopyrazolo[3,4-d]pyrimidine derivatives, which incorporate the N-(4-phenoxyphenyl) moiety, were evaluated for their growth inhibitory activities against 60 human tumor cell lines. scilit.com Several of these compounds exhibited superior activity compared to established small molecule drugs, particularly against leukemia, melanoma, and renal cancer cell lines. scilit.com For example, one derivative was 2.88 times more active than sorafenib (B1663141) and 1.45 times more active than sunitinib (B231) against the UO-31 renal cancer cell line. scilit.com

Another study focused on 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives, which were shown to inhibit the proliferation of human cancer cell lines HepG2 and HCT116 at low micromolar concentrations. nih.gov The most potent analog also possessed broad-spectrum antiproliferative activity. nih.gov Similarly, a series of N-methyl-4-phenoxypicolinamide derivatives were synthesized and evaluated for their cytotoxic activity against A549, H460, and HT29 cell lines, with some compounds showing superior activity to sorafenib. acs.org

In Vitro Anticancer Activity of this compound Derivatives

| Compound Derivative | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|---|

| 4-Aminopyrazolo[3,4-d]pyrimidine derivative 12c | UO-31 | Renal Cancer | 0.87 | scilit.com |

| MOLT-4 | Leukemia | 1.58 | scilit.com | |

| HL-60 (TB) | Leukemia | >100 | scilit.com | |

| 4-Aminopyrazolo[3,4-d]pyrimidine derivative 12f | HL-60 (TB) | Leukemia | 1.41 | scilit.com |

| MOLT-4 | Leukemia | >100 | scilit.com | |

| UO-31 | Renal Cancer | >100 | scilit.com | |

| N-methyl-4-phenoxypicolinamide derivative 8e | A549 | Lung Cancer | 3.6 | acs.org |

| H460 | Lung Cancer | 1.7 | acs.org | |

| HT29 | Colon Cancer | 3.0 | acs.org |

Advanced Materials Science Applications

The rigid structure and potential for hydrogen bonding conferred by the aromatic amide group make the this compound scaffold and its analogs of interest in materials science. Aromatic polymers containing formamidine (B1211174) groups, which are structurally related to formamides, have been synthesized from aromatic diamines. doi.orgscilit.comumich.edu These polymers can exhibit high thermal stability and, in some cases, good solubility in organic solvents, making them suitable for processing into films and fibers. doi.orgscilit.comumich.edu

Furthermore, the incorporation of aromatic amide linkages is a key strategy in the design of high-performance polymers such as aromatic polyamides (aramids). These materials are known for their exceptional mechanical strength and thermal resistance. nih.gov The phenoxy group in the this compound structure can enhance solubility and processability while maintaining desirable thermal properties. Soluble and transparent wholly aromatic polyamides have been synthesized from unsymmetrical diamine monomers containing trifluoromethyl groups and phenoxy linkages. mdpi.com These polymers form flexible and transparent films with high thermal stability and low refractive indices. mdpi.com

The phenoxyphenylamide moiety also has the potential to be incorporated into liquid crystalline polymers. The rigid, linear structure of such molecules can lead to the formation of mesophases, which are essential for applications in displays and optical devices. nih.govsciensage.info The introduction of phenoxy groups can influence the liquid crystalline behavior of these materials. researchgate.net Additionally, phenoxy-based adhesives with reversible crosslinkers have been developed, demonstrating high thermal stability and the potential for recyclability. rsc.org

Polymeric Materials Synthesis (e.g., Polyimides with Pendent this compound Groups)

The synthesis of high-performance polymers, such as polyimides, often involves the incorporation of various functional groups to tailor the material's properties. While specific examples of polyimides featuring pendent this compound groups are not prominent in the surveyed literature, the fundamental structure of this compound suggests its potential as a building block. The phenoxyphenyl group is a common component in thermally stable polymers, and the formamide (B127407) group, or a derivative thereof, could be incorporated into a polymer backbone or as a side chain.

The general synthesis of polyimides involves the polycondensation reaction between a dianhydride and a diamine. A diamine derivative of this compound could theoretically be synthesized and then polymerized with various aromatic dianhydrides. The incorporation of the flexible ether linkage from the phenoxyphenyl group typically enhances the solubility and processability of the resulting polyimides without significantly compromising their thermal stability. The pendent formamide group could serve as a site for post-polymerization modification or influence the polymer's properties through hydrogen bonding, potentially affecting chain packing, mechanical strength, and thermal characteristics.

Fabrication of Thin Films and Surface Coatings

The fabrication of thin films and surface coatings is crucial for applications ranging from electronics to protective layers. Materials used for these purposes can be deposited through various methods, including physical vapor deposition (PVD), chemical vapor deposition (CVD), and solution-based techniques like spin-coating or dip-coating. researchgate.netnorthwestern.edu The suitability of a compound for these methods depends on its thermal stability, solubility, and ability to form uniform layers.

Optoelectronic Properties and Applications

The optoelectronic properties of organic materials are dictated by their molecular structure, particularly the extent of π-conjugation and the presence of electron-donating and electron-accepting groups. The this compound molecule contains aromatic rings which form a π-conjugated system. The ether linkage introduces a degree of flexibility, while the nitrogen and oxygen atoms of the formamide group have lone pairs of electrons that could influence the electronic structure.

Detailed research into the specific optoelectronic properties—such as absorption, emission, and charge transport characteristics—of this compound is limited in the available literature. However, the phenoxyphenyl moiety is a component of some molecules designed for organic electronics. The potential for this compound in optoelectronic applications would depend on its energy levels (HOMO/LUMO), charge carrier mobility, and photophysical stability. Further investigation would be required to determine its suitability for use in devices like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs).

Chemo/Biosensing Platform Development

The development of chemo- and biosensors often relies on the functionalization of a transducer surface with molecules capable of selectively interacting with a target analyte. The this compound structure possesses features that could be relevant for sensing applications. The formamide group can act as a hydrogen bond donor and acceptor, enabling it to participate in molecular recognition events. The aromatic rings could be functionalized to introduce specific binding sites for target molecules.

For example, derivatives of this compound could be designed to bind to specific ions or small organic molecules, with the binding event causing a detectable change in an optical or electronic signal. While the direct use of this compound in sensing platforms has not been extensively reported, the broader class of aromatic amides has been explored for these purposes. The development of a sensor would involve immobilizing the compound or its derivatives onto a suitable substrate and characterizing its response to various analytes.

Self-Assembly Phenomena in this compound Derivatives

The self-assembly of molecules into ordered supramolecular structures is governed by non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. The formamide group is a well-known motif for directing self-assembly through strong N-H···O hydrogen bonds. rsc.org

Studies on analogous compounds, such as N-(4-methylphenyl)formamide, have demonstrated that molecules of this type can form centrosymmetric inversion dimers in the solid state, linked by pairs of strong N-H···O hydrogen bonds. nih.gov In these structures, the amide group of one molecule is hydrogen-bonded to the amide group of an adjacent molecule. nih.gov It is highly probable that this compound exhibits similar self-assembly behavior. The presence of the bulky and aromatic phenoxyphenyl groups would further influence the crystal packing through π-π and C-H···π interactions, potentially leading to the formation of one-dimensional chains or two-dimensional layered structures. nih.gov The interplay between the strong, directional hydrogen bonds of the formamide groups and the weaker, less directional interactions of the aromatic rings would determine the final supramolecular architecture. nih.govnih.gov

Table 1: Hydrogen-Bond Geometry in an Analogous Compound Data based on the crystal structure of N-(4-Methylphenyl)formamide. nih.gov

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N1—H1B···O1 | 0.86 | 1.99 | 2.849 | 172 |

Catalytic Applications

Role as Organocatalysts or Precursors to Ligands

In the realm of catalysis, organic molecules can act directly as organocatalysts or serve as precursors for the synthesis of ligands that coordinate with metal centers. The formamide group is a key functional moiety that can participate in catalytic transformations.

Research has shown that N-formamides can serve as carbonyl precursors in certain catalytic reactions. nih.gov For instance, in the Passerini reaction for the synthesis of α-acyloxycarboxamides, N-formamides can be activated by a catalyst. The activated N-formamide is then susceptible to nucleophilic attack by an isocyanide, initiating a cascade of reactions that ultimately yields the desired product. nih.gov This demonstrates a potential catalytic application where this compound could be employed as a reactant that is transformed in the catalytic cycle.

Furthermore, the this compound structure could be chemically modified to create ligands for metal-catalyzed reactions. The nitrogen and oxygen atoms could potentially act as coordination sites. For example, deprotonation of the amide nitrogen could yield an amidate ligand, or the aromatic rings could be functionalized with other donor groups (e.g., phosphines, pyridines) to create multidentate ligands. The specific properties of the resulting metal complexes would depend on the nature of the metal and the coordination environment provided by the ligand.

Metal-Catalyzed Organic Transformations Involving this compound Analogs

The structural framework of this compound, featuring a formamide group, a diaryl ether linkage, and two phenyl rings, presents multiple sites for potential functionalization through metal-catalyzed organic transformations. While research directly utilizing this compound as a substrate in such reactions is specific, the extensive body of literature on analogous structures, particularly N-aryl amides and diaryl ethers, provides a strong basis for understanding its potential reactivity. Transition metals like palladium, copper, and rhodium are instrumental in forging new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, and analogs of this compound are poised to be valuable participants in these reactions.

One of the most powerful tools in modern organic synthesis is palladium-catalyzed cross-coupling. Reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings allow for the precise construction of complex molecular architectures. For analogs of this compound, the aryl rings could be functionalized with halides (e.g., Br, I) or triflates, rendering them suitable for these transformations. For instance, a bromo-substituted this compound analog could undergo a Suzuki-Miyaura coupling with a boronic acid to introduce a new aryl or alkyl group, thereby modifying the electronic or steric properties of the molecule. Similarly, the Buchwald-Hartwig amination could be employed to couple an amine to a halogenated analog, or conversely, the formamide nitrogen itself could potentially participate in C-N bond formation with an aryl halide, although this is often more challenging with secondary amides.

Copper-catalyzed reactions, particularly Ullmann-type couplings, are also highly relevant. These reactions are well-suited for the formation of C-N, C-O, and C-S bonds. An analog of this compound could, for example, be synthesized via a copper-catalyzed coupling of 4-phenoxyaniline (B93406) with a formylating agent. Furthermore, the diaryl ether bond itself is a testament to the utility of such catalytic systems in constructing the core scaffold. Research into copper-catalyzed C-H/C-H cross-coupling of benzamides with heterocycles like thiophenes demonstrates the potential for direct functionalization of the aryl rings without prior halogenation, a highly atom-economical approach.

Rhodium and iridium catalysts are known for their ability to mediate C-H activation and amination reactions. The formamide group in this compound analogs could serve as a directing group, guiding the metal catalyst to a specific C-H bond on one of the phenyl rings to enable site-selective functionalization. This strategy allows for the introduction of new functional groups at positions that would be difficult to access through traditional electrophilic aromatic substitution.

Below is a table summarizing potential metal-catalyzed transformations for functionalized this compound analogs based on established catalytic methods.

| Reaction Type | Catalyst | Potential Substrate Analog | Coupling Partner | Potential Product |

| Suzuki-Miyaura Coupling | Palladium | Bromo-N-(4-phenoxyphenyl)formamide | Arylboronic acid | Aryl-substituted this compound |

| Buchwald-Hartwig Amination | Palladium | Bromo-N-(4-phenoxyphenyl)formamide | Amine | Amino-substituted this compound |

| Ullmann C-O Coupling | Copper | 4-Bromophenol | N-(4-hydroxyphenyl)formamide | N-(4-(4-hydroxyphenoxy)phenyl)formamide |

| C-H Arylation | Rhodium/Iridium | This compound | Aryl halide | Aryl-substituted this compound |

Photocatalysis and Energy Conversion Systems

The unique electronic and structural characteristics of this compound, particularly its diaryl ether backbone, suggest its potential utility in the fields of photocatalysis and energy conversion. While direct applications of this specific compound are an emerging area of research, the behavior of analogous diaryl ether and N-aryl amide structures provides valuable insights into its prospective roles.

In photocatalysis, a key area of interest is the degradation of persistent organic pollutants. The diaryl ether linkage is found in a number of environmentally persistent molecules, including certain pesticides and flame retardants. Research has demonstrated that diaryl ethers can undergo photocatalytic cleavage. For example, uranyl-photocatalyzed hydrolysis of diaryl ethers has been shown to proceed at room temperature under visible light, breaking the stable C-O bond to form phenols. acs.org This suggests that this compound and its derivatives could be susceptible to similar photocatalytic degradation pathways, a principle that could be harnessed for environmental remediation studies. The mechanism often involves a single electron transfer (SET) from the electron-rich aromatic system to the photoexcited catalyst, generating a radical cation that is more susceptible to cleavage.